molecular formula C14H14FNO B2600671 (2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one CAS No. 209863-77-4

(2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B2600671
CAS No.: 209863-77-4
M. Wt: 231.27
InChI Key: ZENGXRZFUKYWDS-LCYFTJDESA-N
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Description

(2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[222]octan-3-one is a chemical compound characterized by its unique bicyclic structure and the presence of a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one typically involves the reaction of a bicyclic amine with a fluorophenyl aldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the bicyclic structure or the fluorophenyl group.

    Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate or biochemical probe.

    Medicine: Research into its pharmacological properties explores its potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one include other bicyclic amines and fluorophenyl derivatives. Examples include:

  • (2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
  • (2Z)-2-[(4-bromophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

Uniqueness

The uniqueness of this compound lies in its specific combination of a fluorophenyl group and a bicyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications that require specific reactivity or stability profiles.

Properties

IUPAC Name

(2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,9,11H,5-8H2/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENGXRZFUKYWDS-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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